molecular formula C8H8N2O3 B014738 Acetic acid, [(4-aminophenyl)amino]oxo- CAS No. 103-92-4

Acetic acid, [(4-aminophenyl)amino]oxo-

Cat. No. B014738
CAS RN: 103-92-4
M. Wt: 180.16 g/mol
InChI Key: HVAINFDIRWAPQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Acetic acid, [(4-aminophenyl)amino]oxo-” and its derivatives are of interest due to their potential applications in various fields of chemistry and materials science. The synthesis and analysis of these compounds involve understanding their molecular structure, synthesis pathways, chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds involves several steps, including acylation, Michael addition, and cyclization processes. For instance, compounds similar to “Acetic acid, [(4-aminophenyl)amino]oxo-” have been synthesized through reactions involving chloroacetic acid and 2-hydroxypyridine in basic aqueous solutions, demonstrating the complex synthesis pathways these compounds may undergo (Zhao Jing-gui, 2005).

Molecular Structure Analysis

Molecular structure analysis of such compounds is typically performed using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. These analyses provide detailed insights into the molecular geometry, bonding features, and overall structural characteristics of the compound. For example, the molecular structure and vibrational properties of similar compounds have been extensively studied using Density Functional Theory (DFT) and spectroscopic analyses (P. Leyton et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving “Acetic acid, [(4-aminophenyl)amino]oxo-” derivatives can include processes such as the Beckmann rearrangement, highlighting the reactive nature of these compounds under certain conditions. These reactions often lead to the formation of novel compounds with distinct properties and potential applications (A. Jilale et al., 1993).

Physical Properties Analysis

The physical properties of these compounds, such as their crystalline structure, thermal stability, and solubility, are crucial for their application in various fields. For instance, the crystal structure analysis reveals the presence of intermolecular hydrogen bonds, which can affect the compound's solubility and stability (I. Guzei et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and bonding characteristics, are determined through computational methods like DFT and Natural Bond Orbital (NBO) analysis. These studies help in understanding the electron distribution, charge transfer, and potential reactive sites within the molecule, providing insights into its chemical behavior (Rahul Raju et al., 2015).

Scientific Research Applications

Vibrational Spectral Analysis and Quantum Chemical Computation

[(4-Hydroxyphenyl)amino] (oxo) acetic acid has been explored through vibrational spectral analysis and quantum chemical computation, using MP2 level with 6-31G(d,) basis set. The study provided insights into equilibrium geometry, bonding features, harmonic vibrational wavenumber, and molecular electrostatic potential. The absorption spectrum was studied using the time-dependent density functional theory (TDDFT) method, offering a foundational understanding of the molecular characteristics of similar compounds (C. Bell, D. Dhas, 2019).

Microwave-Assisted Synthesis for Derivatization

Research on 4-oxo-2-butenoic acids, related to the chemical family of acetic acid, [(4-aminophenyl)amino]oxo-, has indicated their utility as biologically active species and versatile intermediates. The microwave-assisted aldol-condensation method developed provides a novel approach for the synthesis of these compounds, offering moderate to excellent yields and simplifying derivatization processes (Mélanie Uguen et al., 2021).

Synthesis of γ‐Oxo γ‐Aryl and γ‐Aryl α‐Amino Acids

The synthesis of γ-oxo α-amino acids and γ-aryl α-amino acids, highlighting compounds with significant biological properties and relevance in drug molecules, has been efficiently executed through the coupling of aromatic dithianes. This method, starting with L-serine, provides an economically viable route to these compounds with complete enantiopurity, underscoring the potential for creating diverse and biologically active amino acid derivatives (Shibin Chacko, Ramesh Ramapanicker, 2012).

Antibacterial Activity of Benzoxazine and Benzothiazine Derivatives

Studies on benzoxazine and benzothiazine analogues, structural cousins of acetic acid, [(4-aminophenyl)amino]oxo-, have shown significant antibacterial activity against a range of bacterial strains. The synthesis of these compounds involved reacting O-amino phenol and maleic anhydride, followed by the creation of Mannich Bases, which were screened for their antibacterial efficacy. These findings contribute to the understanding of the antibacterial potential of related acetic acid derivatives (Naveen Kadian et al., 2012; M. Kalekar et al., 2011).

Safety And Hazards

Specific safety and hazard information for “Acetic acid, [(4-aminophenyl)amino]oxo-” is not available in the retrieved sources.


Future Directions

The future directions for the research and application of “Acetic acid, [(4-aminophenyl)amino]oxo-” are not mentioned in the retrieved sources.


Please note that this analysis is based on the information available in the retrieved sources and may not be comprehensive. For a more detailed analysis, please refer to specialized literature or consult a subject matter expert.


properties

IUPAC Name

2-(4-aminoanilino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-5-1-3-6(4-2-5)10-7(11)8(12)13/h1-4H,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAINFDIRWAPQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059284
Record name Acetic acid, [(4-aminophenyl)amino]oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1059284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, [(4-aminophenyl)amino]oxo-

CAS RN

103-92-4
Record name 2-[(4-Aminophenyl)amino]-2-oxoacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminophenyloxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Aminooxanilic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36978
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, 2-[(4-aminophenyl)amino]-2-oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, [(4-aminophenyl)amino]oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1059284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-aminophenyl)oxamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.871
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-((4-AMINOPHENYL)AMINO)-2-OXOACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JVK4XP2V8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetic acid, [(4-aminophenyl)amino]oxo-
Reactant of Route 2
Reactant of Route 2
Acetic acid, [(4-aminophenyl)amino]oxo-
Reactant of Route 3
Reactant of Route 3
Acetic acid, [(4-aminophenyl)amino]oxo-
Reactant of Route 4
Reactant of Route 4
Acetic acid, [(4-aminophenyl)amino]oxo-
Reactant of Route 5
Reactant of Route 5
Acetic acid, [(4-aminophenyl)amino]oxo-
Reactant of Route 6
Reactant of Route 6
Acetic acid, [(4-aminophenyl)amino]oxo-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.